molecular formula C6H14 B166359 Hexane-d14 CAS No. 21666-38-6

Hexane-d14

Cat. No. B166359
CAS RN: 21666-38-6
M. Wt: 100.26 g/mol
InChI Key: VLKZOEOYAKHREP-ZLKPZJALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds with specific isotopic labels or in certain crystalline forms is a complex process that requires careful control of reaction conditions. For instance, the synthesis of large, bulk single grains of hexagonal crystalline phase Cd51Yb14 was achieved using the Bridgman method, which involved growth under controlled solidification conditions in sealed Ta crucibles to maintain compositional integrity . Similarly, the synthesis of n-heptane labelled with carbon-14 at the 1-position involved a multi-step process starting with the reaction of [14C]carbon dioxide with n-hexyl magnesium bromide, culminating in the reduction of [1-14C]n-heptyl bromide, achieving a purity of over 97% .

Molecular Structure Analysis

The molecular structure of compounds can be characterized using various techniques, including high-resolution transmission electron microscopy (TEM) and X-ray transmission diffraction. For example, the hexagonal phase Cd51Yb14 showed a fine-structured second phase, identified as pure Cd, which likely formed by selective atmospheric oxidation of Yb from the Cd51Yb14 phase . In the case of hexane isomers, electronic and topological properties were studied using quantum mechanics and graph theory, revealing insights into the electronic structures rooted in the carbon core electrons .

Chemical Reactions Analysis

The reactivity of compounds can be influenced by their molecular structure and the presence of specific functional groups. The hexahelicene derivative synthesized in one study featured a bromine atom and a methoxy group, which allowed for further reactions such as lithiation/phosphinilation to yield new compounds . In another study, the Nd2Fe14C compound was synthesized by high-energy ball-milling Nd-Fe alloy in heptane and annealing under vacuum, demonstrating the role of solvent in providing H and C atoms for the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are crucial for their potential applications. For instance, the Nd2Fe14C compound synthesized in heptane exhibited good permanent magnetic properties, with a coercivity of 1.39 T and a maximum magnetic energy product of 62.7 kJ m^-3 . The study of hexane isomers also revealed that the electronic structures of these molecules have significant implications for their physical properties, such as gamma-ray spectra and NMR chemical shifts .

Scientific Research Applications

1. Encapsulation Behavior in Octasilsesquioxane Cages

Hexane-d14 has been utilized to investigate the encapsulation behavior of hydrogen and deuterium atoms in double four-ring (D4R) cages of octasilsesquioxane. The encapsulation of atomic H and D was detected upon γ-ray irradiation in samples of Q8M8 suspended in n-hexane-d14. The study revealed that while the encapsulation of H decreased with increasing n-hexane-d14, the encapsulation of D atoms increased remarkably with increasing n-hexane-d14 (Hayashino, Isobe, & Matsuda, 2001).

2. Metabolism Studies in Bacterial Enrichment Cultures

Hexane-d14 was used in research studying the metabolism of deuterated n-alkanes by a highly enriched sulfate-reducing bacterial culture. This study observed the formation of d14-hexylsuccinic acid in cell extracts from exogenously added, fully deuterated n-hexane, confirming the reaction was the initial step in anaerobic alkane metabolism. The findings supported a previously proposed pathway for metabolism of deuterated n-hexane by a denitrifying bacterium (Davidova, Gieg, Nanny, Kropp, & Suflita, 2005).

3. Dynamics in Micropore Structures

The dynamic behavior of n-hexane-d14 adsorbed in the micropore of [Co(en)3]Cl3 crystal was studied using 2H NMR. The research analyzed the quadrupole coupling constants and deduced the activation energies for molecular reorientation, demonstrating the significant influence of the guest molecule's length on its dynamics in the micropore (Nagaoka, Ueda, & Nakamura, 2002).

4. Study of Aggregation Structures of Surfactants

Research on aggregate structures of surfactants utilized hexane-d14 to elucidate the preferred aggregate curvature, micellar size, and shape in various solvents. The study aimed to understand the nature of aggregation structures in intermediate polarity solvents and predict the self-assembly behavior of surfactants in different solvents like hexane-d14 (Hollamby et al., 2008).

5. Molecular Dynamics Studies in AlPO4-5

Molecular motions of n-hexane-d14 adsorbed in AlPO4-5 were studied using 2H NMR. The research provided insights into the molecular motions, including the rotation of the methyl group, the whole molecule, and the fluctuation of the molecular axis, contributing to the understanding of the dynamics of molecular systems (Hayashi, 2003).

Safety And Hazards

Hexane-d14 is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZOEOYAKHREP-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176050
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexane-d14

CAS RN

21666-38-6
Record name Hexane-d14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-d14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexan-d14
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexane-d14
Reactant of Route 2
Hexane-d14
Reactant of Route 3
Hexane-d14
Reactant of Route 4
Hexane-d14
Reactant of Route 5
Hexane-d14
Reactant of Route 6
Hexane-d14

Citations

For This Compound
124
Citations
TJ Butenhoff, RS Chuck, HH Limbach… - Journal of physical …, 1990 - ACS Publications
Conclusions The ultraviolet spectra of HSe" and Se2" can be used to de-termine the second dissociation constant for H2Se, if their interesting spectral shifts with ionic strength are taken …
Number of citations: 38 pubs.acs.org
T Sato, K Kunimori, S Hayashi - Physical Chemistry Chemical Physics, 1999 - pubs.rsc.org
… -d12 and n-hexane-d14 sorbed at loading levels of 1 … -d12>n-hexane-d14. The apparent activation energies derived … 10 kJ mol-1 for n-hexane-d14. The large activation energy at the …
Number of citations: 37 pubs.rsc.org
S Hayashi - Microporous and mesoporous materials, 2003 - Elsevier
Molecular motions of acetonitrile-d 3 and n-hexane-d 14 adsorbed at loading levels of 1 molecule per unit cell in AlPO 4 -5 are studied by 2 H NMR. The spectra are recorded in the …
Number of citations: 7 www.sciencedirect.com
SI Yusa, M Kamachi… - Journal of Polymer Science …, 1999 - Wiley Online Library
… 1H-NMR spectra of the Chol-containing polymer in n-hexane-d14 indicated a strong restriction of local motions of pendant Chol groups. Fluorescence spectra of the Chol-containing …
Number of citations: 10 onlinelibrary.wiley.com
N Nagaoka, T Ueda, N Nakamura - Zeitschrift für Naturforschung A, 2002 - degruyter.com
… that the n-hexane-d14 molecule undergoes an anisotropic … -hexane-d14. For n-decane-d22, the QCC value for CD2 group decreases at much higher temperature than for n-hexane-d14…
Number of citations: 10 www.degruyter.com
AG Stepanov, TO Shegai, MV Luzgin… - The European Physical …, 2003 - Springer
… 2 H NMR spin-lattice relaxation times (T1) measured at perpendicular edges of powder patterns for n-hexane-d14 adsorbed in H-ZSM-5. The best fits (solid lines) to T1 were obtained …
Number of citations: 25 link.springer.com
DW Lee, CM Jensen - Inorganica chimica acta, 1997 - Elsevier
… X IO-’ and LOX IO-* M methykyclohexane-d14 solutions. The equilibrium position was also unchanged in 5.OX1O-3 and 1.0X10-* M n-hexane-d14 solutions at - 23C. This insensitivity to …
Number of citations: 1 www.sciencedirect.com
DR Swanson, E Negishi - Organometallics, 1991 - ACS Publications
… Treatment of ¿-BuZrCp2Cl, generated by the reaction of Cp2ZrCl2 with i-BuLi, with an additional 1 equiv of t-BuLi in n-hexane-d14 and Et2O-d10 at -78 C for 1 h cleanly produced a …
Number of citations: 90 pubs.acs.org
N Shahin, N Abu-Khalaf, M Salman, H Parlar - 2016 - digitalcommons.aaru.edu.jo
… In this study we applied normal hexane instead of hexane d14 to investigate the efficiency and the mechanism of this process. Figure 5 shows the formed fractions of mono, di, tri, tetra, …
Number of citations: 3 digitalcommons.aaru.edu.jo
نبيل شاهين, نواف أبو خلف, مازن سلمان… - مجلة جامعة فلسطين …, 2016‎ - rj.ptuk.edu.ps
… In this study we applied normal hexane instead of hexane d14 to investigate the efficiency and the mechanism of this process. Figure 5 shows the formed fractions of mono, di, tri, tetra, …
Number of citations: 0 rj.ptuk.edu.ps

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.